
CAS number 1150114-65-0 properties and uses

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
(4,6-Dichloro-1,3-

phenylene)diboronic acid

Cat. No.: B1393475 Get Quote

An In-Depth Technical Guide to Lorlatinib (PF-06463922): A Third-Generation ALK/ROS1

Inhibitor

Senior Application Scientist Note: This guide is intended for researchers, scientists, and drug

development professionals. It provides a comprehensive technical overview of Lorlatinib (PF-

06463922), focusing on its properties, mechanism of action, and applications in oncology

research.

Clarification on CAS Number 1150114-65-0
Initial searches for CAS number 1150114-65-0 identify the compound as (4,6-Dichloro-1,3-
phenylene)diboronic acid. However, given the request for an in-depth technical guide

focused on a compound with applications in drug development and signaling pathways, it is

highly probable that the intended subject is Lorlatinib (PF-06463922), a potent ALK/ROS1

inhibitor. The correct CAS number for Lorlatinib is 1454846-35-5.[1][2][3] This guide will focus

on Lorlatinib.

Introduction to Lorlatinib
Lorlatinib (PF-06463922) is a third-generation, orally active, and brain-penetrant tyrosine

kinase inhibitor (TKI).[1][4] Developed by Pfizer, it is a potent, ATP-competitive inhibitor of

anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[4][5] A key feature of

Lorlatinib is its macrocyclic chemical structure, which was specifically designed to be cell-

permeable, penetrate the blood-brain barrier, and overcome a wide spectrum of resistance

mutations that arise during treatment with first- and second-generation ALK inhibitors.[1][4][6] It
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has demonstrated significant clinical activity in patients with advanced ALK-positive or ROS1-

positive non-small cell lung cancer (NSCLC), including those with brain metastases.[4][7][8]

Physicochemical Properties
A clear understanding of Lorlatinib's physical and chemical properties is essential for its

application in research and formulation development.

Property Value Reference

CAS Number 1454846-35-5 [1][2][3]

Molecular Formula C₂₁H₁₉FN₆O₂ [1][2][9]

Molecular Weight 406.41 g/mol [1][2]

IUPAC Name

(10R)-7-Amino-12-fluoro-

2,10,16-trimethyl-15-oxo-

10,15,16,17-tetrahydro-2H-8,4-

(metheno)pyrazolo[4,3-h][6]

[10]-

benzoxadiazacyclotetradecine-

3-carbonitrile

Appearance Solid [2]

Solubility

Insoluble in H₂O; ≥20.3 mg/mL

in DMSO; ≥5.85 mg/mL in

EtOH

[2]

Storage Store at -20°C [2]

Pharmacology and Mechanism of Action
Lorlatinib functions as a highly potent and selective inhibitor of ALK and ROS1 receptor

tyrosine kinases.[4]

Target Inhibition
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Chromosomal rearrangements involving the ALK or ROS1 genes can lead to the formation of

fusion proteins with constitutively active kinase domains. These oncogenic fusion proteins drive

tumor cell proliferation and survival by activating downstream signaling pathways. Lorlatinib

competitively binds to the ATP-binding pocket of ALK and ROS1, preventing their

autophosphorylation and subsequent activation of downstream signaling cascades.[1][6]

Signaling Pathway Inhibition
By inhibiting ALK and ROS1, Lorlatinib effectively blocks key downstream signaling pathways

crucial for cancer cell growth and survival, including:

PI3K/AKT/mTOR pathway: Regulates cell growth, proliferation, and survival.

RAS/RAF/MEK/ERK (MAPK) pathway: Controls cell proliferation and differentiation.

JAK/STAT pathway: Involved in cell growth, survival, and immune response.

The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK- or

ROS1-driven tumor cells.[1]
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Caption: Lorlatinib inhibits the ALK/ROS1 signaling pathway.

Potency and Selectivity
Lorlatinib exhibits sub-nanomolar inhibitory activity against wild-type ALK and ROS1, as well as

a broad range of clinically relevant mutants.
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Target
Ki (Inhibition
Constant)

IC₅₀ (Cell
Proliferation)

Reference

ROS1 (wild-type) <0.025 nM - [1][11]

ALK (wild-type) <0.07 nM - [1][11]

ALK L1196M 0.7 nM - [1][11]

ROS1 G2032R 12 nM - [11]

ROS1 L2026M 0.1 nM - [11]

HCC78 cells

(SLC34A2-ROS1)
- 1.3 nM [2][11]

BaF3 cells (CD74-

ROS1)
- 0.6 nM [2][11]

Applications in Research and Drug Development
Lorlatinib is a critical tool for studying ALK/ROS1-driven cancers and developing strategies to

overcome therapeutic resistance.

Overcoming Resistance to Previous-Generation TKIs
Acquired resistance to first-generation (crizotinib) and second-generation (ceritinib, alectinib,

brigatinib) ALK inhibitors is a major clinical challenge.[12] Resistance often arises from

secondary mutations within the ALK kinase domain, with the G1202R solvent front mutation

being a common mechanism that confers broad resistance.[12] Lorlatinib was specifically

designed to be effective against a wide array of these resistance mutations, including G1202R

in ALK and its analogous mutation G2032R in ROS1.[4][12]

However, resistance to Lorlatinib can also develop, through mechanisms such as compound

ALK mutations (e.g., C1156Y and L1198F) or activation of bypass signaling pathways like

NRG1/HER3.[13][14][15] Interestingly, the L1198F mutation, which confers resistance to

Lorlatinib, can paradoxically resensitize cells to crizotinib.[14][15][16]

Central Nervous System (CNS) Penetrance
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The brain is a frequent site of metastasis in ALK-positive NSCLC, and many TKIs have poor

penetration of the blood-brain barrier.[6] Lorlatinib was engineered for enhanced CNS

penetration, allowing it to effectively target and induce regression of brain metastases.[2][6][17]

This makes it a valuable agent for both treating and preventing CNS progression of the

disease.

Clinical Development
Lorlatinib has undergone extensive clinical evaluation. The Phase 3 CROWN trial

(NCT03052608) compared Lorlatinib to crizotinib in the first-line treatment of advanced ALK-

positive NSCLC.[18][19] The study demonstrated a statistically significant and clinically

meaningful improvement in progression-free survival for patients treated with Lorlatinib.[19]

Lorlatinib is also being investigated in various other clinical trials for different patient

populations and in combination with other agents.[7][20]

Experimental Protocols
In Vitro Cell Proliferation Assay (e.g., CCK-8 or CellTiter-
Glo)
This protocol outlines a general method to assess the inhibitory effect of Lorlatinib on the

proliferation of ALK- or ROS1-positive cancer cell lines.

Methodology:

Cell Seeding: Seed cancer cells (e.g., HCC78, BaF3-CD74-ROS1) in 96-well plates at a

predetermined density and allow them to adhere overnight.

Compound Preparation: Prepare a stock solution of Lorlatinib in DMSO (e.g., 10 mM).

Create a serial dilution series of Lorlatinib in a culture medium to achieve the desired final

concentrations.

Treatment: Remove the existing medium from the wells and add the medium containing the

various concentrations of Lorlatinib. Include a vehicle control (DMSO) and a no-treatment

control.
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Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified

incubator with 5% CO₂.[5]

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according

to the manufacturer's instructions.

Data Acquisition: Measure luminescence or absorbance using a plate reader.

Data Analysis: Normalize the results to the vehicle control and plot the cell viability against

the logarithm of Lorlatinib concentration. Use a four-parameter logistic regression to

calculate the IC₅₀ value.[5]
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Caption: Workflow for an in vitro cell proliferation assay.

Western Blotting for Pathway Analysis
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This protocol is used to determine if Lorlatinib inhibits the phosphorylation of ALK/ROS1 and

downstream signaling proteins like AKT and ERK.

Methodology:

Cell Treatment: Culture ALK/ROS1-positive cells and treat them with varying concentrations

of Lorlatinib for a defined period (e.g., 2-4 hours).

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase

inhibitors to extract total protein.

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford

assay.

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary

antibodies specific for phosphorylated ALK/ROS1 (p-ALK/p-ROS1), total ALK/ROS1, p-AKT,

total AKT, p-ERK, and total ERK. A loading control like β-actin or GAPDH should also be

used.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Analysis: Quantify the band intensities to determine the relative levels of protein

phosphorylation.
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Safety and Toxicology
Nonclinical and clinical studies have established the safety profile of Lorlatinib.

Common Adverse Events: The most frequently reported adverse events include

hypercholesterolemia, hypertriglyceridemia, edema, peripheral neuropathy, and central

nervous system (CNS) effects (such as cognitive and mood effects).[21][22][23]

Management: Most adverse events are mild to moderate and can be managed with dose

modifications or standard medical therapy.[21] Permanent discontinuation due to treatment-

related adverse events is relatively low.[21][24]

Drug Interactions: Lorlatinib is primarily metabolized by CYP3A4.[24] Concomitant use with

strong CYP3A inducers or inhibitors can alter its plasma concentration and should be

avoided.[4][18][23]

Genotoxicity: Lorlatinib was not mutagenic in an in vitro bacterial reverse mutation (Ames)

assay but was found to be aneugenic in an in vitro assay and positive for micronuclei

formation in vivo in rats.[10]

Conclusion
Lorlatinib (PF-06463922) represents a significant advancement in the treatment of ALK- and

ROS1-positive NSCLC. Its potent inhibitory activity, ability to overcome a wide range of

resistance mutations, and excellent CNS penetration make it a cornerstone of therapy in this

setting. For the research community, Lorlatinib serves as a powerful tool to investigate the

mechanisms of TKI resistance and to develop next-generation therapeutic strategies for

oncogene-driven cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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